molecular formula C7H10N4O3S2 B12222475 methyl [(4E)-4-(2-carbamothioylhydrazinylidene)-2-oxo-1,3-thiazolidin-5-yl]acetate

methyl [(4E)-4-(2-carbamothioylhydrazinylidene)-2-oxo-1,3-thiazolidin-5-yl]acetate

Cat. No.: B12222475
M. Wt: 262.3 g/mol
InChI Key: SHYPPJOUOXNLEU-UHFFFAOYSA-N
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Description

Methyl {(4E)-4-[(aminocarbonothioyl)hydrazono]-2-oxo-1,3-thiazolidin-5-yl}acetate is a complex organic compound with potential applications in various fields of scientific research. This compound features a thiazolidine ring, which is known for its biological activity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl {(4E)-4-[(aminocarbonothioyl)hydrazono]-2-oxo-1,3-thiazolidin-5-yl}acetate typically involves the reaction of thiosemicarbazide with ethyl acetoacetate, followed by cyclization and esterification steps. The reaction conditions often include the use of acidic or basic catalysts to facilitate the formation of the thiazolidine ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl {(4E)-4-[(aminocarbonothioyl)hydrazono]-2-oxo-1,3-thiazolidin-5-yl}acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and alkoxides can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions include various thiazolidine derivatives, sulfoxides, and sulfones, which can have distinct chemical and biological properties.

Scientific Research Applications

Methyl {(4E)-4-[(aminocarbonothioyl)hydrazono]-2-oxo-1,3-thiazolidin-5-yl}acetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and protein interactions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl {(4E)-4-[(aminocarbonothioyl)hydrazono]-2-oxo-1,3-thiazolidin-5-yl}acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may interact with cellular pathways involved in cell growth and apoptosis, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidine-2,4-dione: Known for its antidiabetic properties.

    Thiazolidine-4-carboxylic acid: Used in the synthesis of pharmaceuticals.

    Thiazolidine-2-thione: Exhibits antimicrobial activity.

Uniqueness

Methyl {(4E)-4-[(aminocarbonothioyl)hydrazono]-2-oxo-1,3-thiazolidin-5-yl}acetate is unique due to its specific functional groups and structural configuration, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C7H10N4O3S2

Molecular Weight

262.3 g/mol

IUPAC Name

methyl 2-[(4E)-4-(carbamothioylhydrazinylidene)-2-oxo-1,3-thiazolidin-5-yl]acetate

InChI

InChI=1S/C7H10N4O3S2/c1-14-4(12)2-3-5(9-7(13)16-3)10-11-6(8)15/h3H,2H2,1H3,(H3,8,11,15)(H,9,10,13)

InChI Key

SHYPPJOUOXNLEU-UHFFFAOYSA-N

Isomeric SMILES

COC(=O)CC1/C(=N\NC(=S)N)/NC(=O)S1

Canonical SMILES

COC(=O)CC1C(=NNC(=S)N)NC(=O)S1

Origin of Product

United States

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